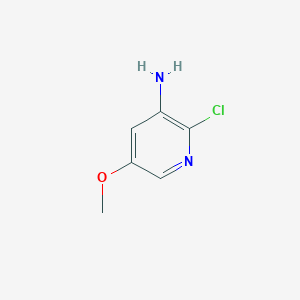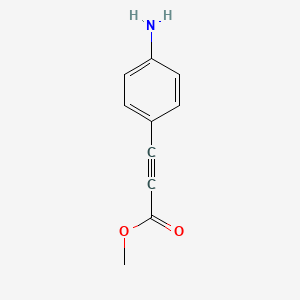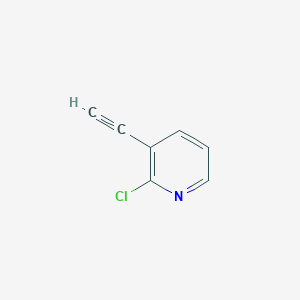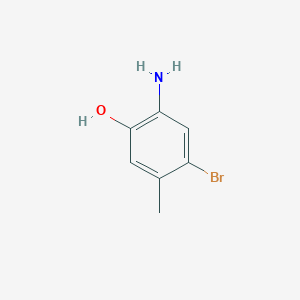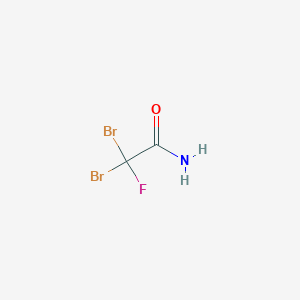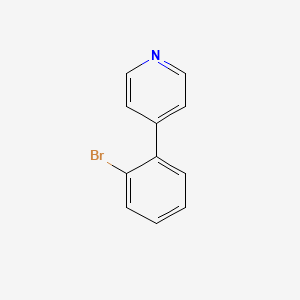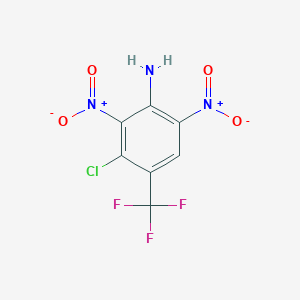
1-Fluoro-2,4-bis(trifluorométhyl)benzène
Vue d'ensemble
Description
1-Fluoro-2,4-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F7 . It is used in various chemical syntheses .
Synthesis Analysis
1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . The synthesis involves using phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .Molecular Structure Analysis
The molecules of 1,4-Bis(trifluoromethyl)benzene exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This was shown by single crystal X-ray analysis and theoretical calculations .Chemical Reactions Analysis
The compounds show very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .Physical And Chemical Properties Analysis
The boiling point of 1-Fluoro-2,4-bis(trifluoromethyl)benzene is predicted to be 111.1±35.0 °C and its density is predicted to be 1.444±0.06 g/cm3 .Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans le 1-Fluoro-2,4-bis(trifluorométhyl)benzène, est une caractéristique commune de nombreux médicaments approuvés par la FDA . L'incorporation de fluor ou de groupes fonctionnels contenant du fluor dans les molécules médicamenteuses peut présenter de nombreuses activités pharmacologiques . Par conséquent, le this compound pourrait potentiellement être utilisé dans la synthèse de nouveaux composés pharmaceutiques.
Conception et synthèse d'émetteurs
Le this compound a été utilisé comme un nouvel accepteur pour la conception et la synthèse d'émetteurs présentant une fluorescence retardée activée thermiquement (TADF) efficace . Cette application est particulièrement pertinente dans le domaine de l'optoélectronique, où les émetteurs TADF sont utilisés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-2,4-bis(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Fluoro-2,4-bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Studies have shown that 1-Fluoro-2,4-bis(trifluoromethyl)benzene can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, the compound has been observed to interact with proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of 1-Fluoro-2,4-bis(trifluoromethyl)benzene on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Fluoro-2,4-bis(trifluoromethyl)benzene can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, the compound has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 1-Fluoro-2,4-bis(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, 1-Fluoro-2,4-bis(trifluoromethyl)benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Fluoro-2,4-bis(trifluoromethyl)benzene in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also indicated that 1-Fluoro-2,4-bis(trifluoromethyl)benzene can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 1-Fluoro-2,4-bis(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, 1-Fluoro-2,4-bis(trifluoromethyl)benzene can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . Threshold effects have also been noted, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects .
Metabolic Pathways
1-Fluoro-2,4-bis(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics . The metabolic pathways of 1-Fluoro-2,4-bis(trifluoromethyl)benzene can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 1-Fluoro-2,4-bis(trifluoromethyl)benzene within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion, facilitated by its lipophilic nature . Additionally, specific transporters may be involved in the uptake and efflux of the compound, influencing its intracellular concentration and distribution . The localization and accumulation of 1-Fluoro-2,4-bis(trifluoromethyl)benzene within tissues can affect its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 1-Fluoro-2,4-bis(trifluoromethyl)benzene is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 1-Fluoro-2,4-bis(trifluoromethyl)benzene may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-fluoro-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVISFSUGQQCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606111 | |
| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36649-94-2 | |
| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
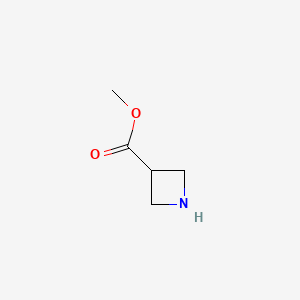
![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)
